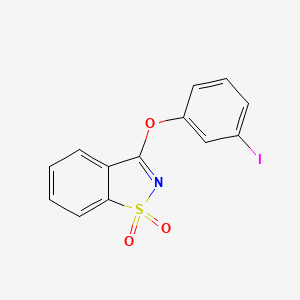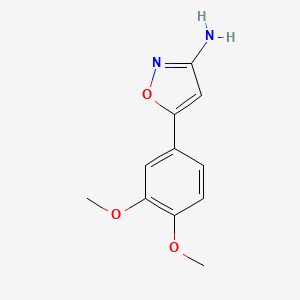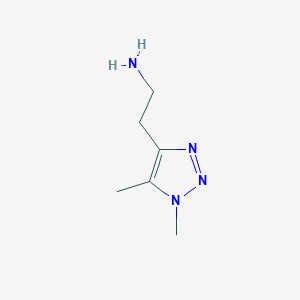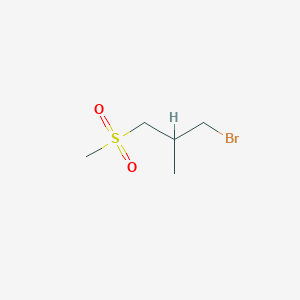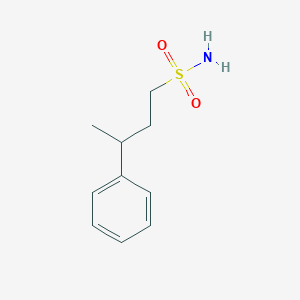
3-Phenylbutane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylbutane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a phenyl-substituted butane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbutane-1-sulfonamide typically involves the reaction of 3-phenylbutane-1-amine with a sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Another method involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly approach .
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters .
化学反应分析
Types of Reactions: 3-Phenylbutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various substituted sulfonamides.
科学研究应用
3-Phenylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other materials
作用机制
The mechanism of action of 3-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis. This inhibition disrupts the production of folic acid, essential for DNA synthesis in bacteria, leading to their growth inhibition .
相似化合物的比较
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A widely used antibiotic.
Sulfadiazine: Used in combination with other drugs to treat infections
Comparison: 3-Phenylbutane-1-sulfonamide is unique due to its phenyl-substituted butane chain, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
3-phenylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13) |
InChI 键 |
AFCJLCASAQRTPX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCS(=O)(=O)N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


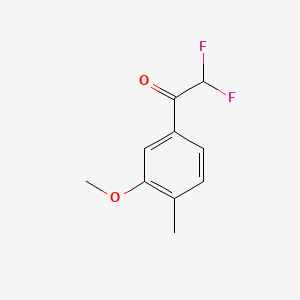

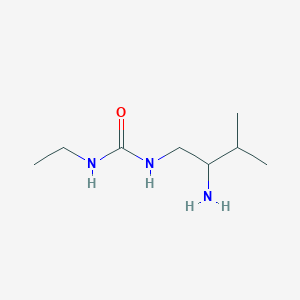

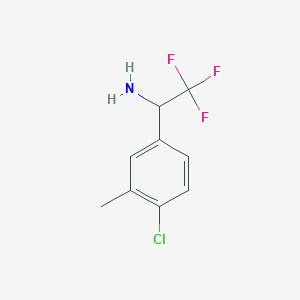
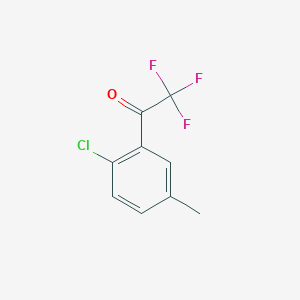
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)

